An In-Depth Technical Guide to N-Formyl-L-phenylalanine: Chemical Properties, Structure, and Biological Function
An In-Depth Technical Guide to N-Formyl-L-phenylalanine: Chemical Properties, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-L-phenylalanine (fPhe) is an N-formylated amino acid that serves as a potent chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages. As a structural analog of N-formylmethionine-containing peptides released by bacteria, fPhe plays a crucial role in the innate immune response by signaling the presence of microbial invasion or tissue damage. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of N-Formyl-L-phenylalanine, with a focus on its interaction with formyl peptide receptors (FPRs) and the subsequent intracellular signaling cascades. This document is intended to be a valuable resource for researchers in immunology, cell biology, and drug development.
Chemical Properties and Structure
N-Formyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a formyl group attached to the alpha-amino group. This modification is critical for its biological activity.
Structure:
The key structural features include the formyl group (-CHO), the chiral center at the alpha-carbon, and the hydrophobic benzyl side chain.
Physicochemical Properties of N-Formyl-L-phenylalanine:
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [1][2] |
| Molecular Weight | 193.2 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Soluble in water and organic solvents. | [1][2] |
| CAS Number | 13200-85-6 | [3] |
Synthesis and Purification
The synthesis of N-Formyl-L-phenylalanine is a critical process for obtaining high-purity material for research purposes. Several methods have been reported, with the formylation of L-phenylalanine being the most common approach.
One established method involves the reaction of L-phenylalanine with formyl chloride in an anhydrous organic solvent, often with the addition of a base to catalyze the reaction.[2] Another straightforward and effective method is heating a slurry of L-phenylalanine in formamide. This process can achieve a high conversion rate of the amino acid to its N-formyl derivative. A widely used laboratory protocol is the reaction of the amino acid with a mixture of formic acid and acetic anhydride.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of N-Formyl-L-phenylalanine.
Purification of the crude product is typically achieved through recrystallization to yield a high-purity crystalline solid. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.[4][5]
Biological Activity and Mechanism of Action
The biological effects of N-Formyl-L-phenylalanine are primarily mediated through its interaction with a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, there are three main isoforms: FPR1, FPR2, and FPR3.
Upon binding to FPRs, particularly FPR1, N-Formyl-L-phenylalanine induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is initiated by the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.
Key Downstream Signaling Events:
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Phospholipase C (PLC) Activation: The activated G protein subunits stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG collectively activate PKC, which phosphorylates a variety of downstream targets.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade also involves the activation of MAPK pathways, such as ERK1/2, p38, and JNK.
These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS), all of which are critical for host defense.
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway:
Caption: Simplified signaling cascade initiated by N-Formyl-L-phenylalanine binding to FPR1.
Experimental Protocols
To facilitate research in this area, we provide detailed protocols for two key assays used to study the biological effects of N-Formyl-L-phenylalanine.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow for Neutrophil Chemotaxis Assay:
Caption: Step-by-step workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Chamber Assembly: Assemble the Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Addition: Add varying concentrations of N-Formyl-L-phenylalanine (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Seeding: Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Cell Staining and Quantification: After incubation, remove the membrane, fix the cells that have migrated to the underside, and stain them with a suitable stain (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of N-Formyl-L-phenylalanine to generate a dose-response curve.
Lysosomal Enzyme Release Assay (β-Glucuronidase)
This assay quantifies the release of lysosomal enzymes, a key feature of neutrophil degranulation, in response to N-Formyl-L-phenylalanine.
Step-by-Step Methodology:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
-
Cytochalasin B Pre-treatment: Pre-incubate the neutrophil suspension with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B is an actin polymerization inhibitor that enhances degranulation in response to soluble stimuli.
-
Stimulation: Add N-Formyl-L-phenylalanine at various concentrations to the pre-treated neutrophils. Include a vehicle control (buffer with cytochalasin B only). Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Separation of Supernatant: Pellet the cells by centrifugation at 4°C. Carefully collect the supernatant, which contains the released lysosomal enzymes.
-
Quantification of β-Glucuronidase Activity:
-
Prepare a reaction mixture containing a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide, in an appropriate buffer (e.g., acetate buffer, pH 4.5).
-
Add a known volume of the cell supernatant to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a stop solution (e.g., glycine buffer, pH 10.4).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of β-glucuronidase released as a percentage of the total cellular enzyme content (determined by lysing an equivalent number of unstimulated cells with a detergent like Triton X-100).
Safety and Handling
N-Formyl-L-phenylalanine is a chemical that should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[3]
Conclusion
N-Formyl-L-phenylalanine is a vital tool for researchers studying the innate immune system and inflammatory processes. Its well-defined chemical structure and its specific interaction with formyl peptide receptors make it an excellent model chemoattractant for investigating leukocyte biology. The protocols and information provided in this guide are intended to support and advance research in this important field, ultimately contributing to a better understanding of host defense mechanisms and the development of novel therapeutic strategies for inflammatory diseases.
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